Halquinol, mixture of 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol and 8-Hydroxyquinoline

Catalog No.
S14390078
CAS No.
M.F
C36H24Cl4N4O4
M. Wt
718.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halquinol, mixture of 5,7-dichloro-8-quinolinol, 5...

Product Name

Halquinol, mixture of 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol and 8-Hydroxyquinoline

IUPAC Name

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol;quinolin-8-ol

Molecular Formula

C36H24Cl4N4O4

Molecular Weight

718.4 g/mol

InChI

InChI=1S/C9H5Cl2NO.2C9H6ClNO.C9H7NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12;11-8-5-1-3-7-4-2-6-10-9(7)8/h1-4,13H;2*1-5,12H;1-6,11H

InChI Key

LJHQECXBJOCYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1

Halquinol is a compound consisting of a mixture of four chlorinated derivatives of 8-hydroxyquinoline: 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol, and 8-hydroxyquinoline. It is primarily recognized for its application as an antimicrobial agent and growth promoter in livestock, particularly in poultry and swine. The chemical structure of Halquinol allows it to interact effectively with biological systems, making it a valuable compound in veterinary medicine and animal nutrition.

Typical of quinoline derivatives, including halogenation and oxidation. The synthesis typically involves the halogenation of 8-hydroxyquinoline using hydrochloric acid and hydrogen peroxide under controlled conditions. This process results in the formation of the chlorinated derivatives that constitute Halquinol. The general reaction can be summarized as follows:

  • Halogenation:
    8 hydroxyquinoline+HCl+H2O2Chlorinated derivatives of 8 hydroxyquinoline\text{8 hydroxyquinoline}+\text{HCl}+\text{H}_2\text{O}_2\rightarrow \text{Chlorinated derivatives of 8 hydroxyquinoline}
  • Neutralization:
    After halogenation, the solution is neutralized using sodium hydroxide to adjust the pH to neutral levels.
  • Crystallization:
    The resulting mixture is cooled to precipitate the solid Halquinol, which is then purified through drying processes .

The synthesis of Halquinol can be achieved through several methods, with variations in reactants and conditions. Key steps include:

  • Halogenation: Mixing 8-hydroxyquinoline with hydrochloric acid and hydrogen peroxide while maintaining a controlled temperature.
  • Neutralization: Adjusting pH using sodium hydroxide.
  • Crystallization: Cooling the solution to precipitate Halquinol.
  • Drying and Pulverization: Removing moisture through vacuum drying and grinding the solid product for packaging .

Research on Halquinol has focused on its pharmacokinetics and interactions within biological systems. Key findings include:

  • Rapid absorption in animals, with peak plasma concentrations occurring within 1 to 6 hours post-administration.
  • Conversion into various metabolites (glucuronides and sulfates) which may influence its efficacy and safety profile .
  • Limited effects on gut microbiota compared to other antimicrobial agents, suggesting a more targeted action without broad-spectrum disruption .

Halquinol shares similarities with several other compounds derived from quinoline structures but is unique due to its specific chlorinated derivatives. Notable similar compounds include:

Compound NameStructure CharacteristicsUnique Features
8-HydroxyquinolineHydroxyl group at the 8-positionPrecursor for Halquinol synthesis
Chloroquine4-aminoquinoline derivativeAntimalarial properties
QuinineCinchona alkaloid with antimalarial effectsNatural origin; used for treating malaria
5-Nitro-8-hydroxyquinolineNitro group at the 5-positionPotential antibacterial activity
7-Chloro-8-hydroxyquinolineChlorine substituent at the 7-positionSimilar antimicrobial properties

Halquinol's unique combination of multiple chlorinated derivatives enhances its antimicrobial effectiveness while minimizing adverse impacts on beneficial gut flora, setting it apart from these other compounds.

The synthesis of halquinol traces its origins to mid-20th-century efforts to functionalize 8-hydroxyquinoline through halogenation. Early methods relied on direct chlorination using gaseous chlorine or hypochlorous acid, which produced inconsistent mixtures of mono- and di-chlorinated derivatives. These protocols faced criticism for poor regioselectivity and excessive energy demands due to high-temperature reactions (80–100°C).

A pivotal advancement emerged in 2016 with the introduction of hydrogen peroxide (H₂O₂) as an oxidizing agent in hydrochloric acid (HCl)-mediated halogenation. This method, detailed in patent CN105693604A, involved reacting 8-hydroxyquinoline with 30% HCl and H₂O₂ at ≤60°C, achieving controlled chlorination while minimizing side reactions. The mass ratio of 8-hydroxyquinoline, HCl, and H₂O₂ was optimized to 2:3:1, enabling reproducible yields of the target mixture. Post-halogenation steps incorporated neutralization with sodium hydroxide, crystallization at 3–6°C, and vacuum drying at ≤60°C, significantly reducing energy consumption compared to earlier thermal drying techniques.

Recent innovations have explored ionic liquid-mediated halogenation. For example, 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI) facilitated iodination of 8-hydroxyquinoline at 80°C under inert atmospheres, achieving 87% yields of 5,7-diiodo-8-quinolinol. Though primarily used for iodinated analogs, this approach demonstrated the potential for solvent systems to enhance reaction efficiency and selectivity.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

718.052216 g/mol

Monoisotopic Mass

716.055166 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

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